molecular formula C14H14N2O2 B14137693 N-(4-Amino-3-methoxyphenyl)benzamide CAS No. 89050-14-6

N-(4-Amino-3-methoxyphenyl)benzamide

Cat. No.: B14137693
CAS No.: 89050-14-6
M. Wt: 242.27 g/mol
InChI Key: DWGCCBMGIAROMW-UHFFFAOYSA-N
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Description

N-(4-Amino-3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of benzamide, featuring an amino group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-3-methoxyphenyl)benzamide typically involves the acylation of 4-amino-3-methoxyaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to complete the acylation process.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. The use of microreactors also enhances safety and reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-Amino-3-methoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N-(4-Amino-3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-methylphenyl)benzamide
  • N-(4-Methoxyphenyl)benzamide
  • N-(4-Methoxyphenyl)-3-methoxybenzamide

Uniqueness

N-(4-Amino-3-methoxyphenyl)benzamide is unique due to the presence of both an amino and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

89050-14-6

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-(4-amino-3-methoxyphenyl)benzamide

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-11(7-8-12(13)15)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17)

InChI Key

DWGCCBMGIAROMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N

Origin of Product

United States

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